molecular formula C14H23NO3S2 B2532868 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide CAS No. 1211144-28-3

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide

Cat. No. B2532868
CAS RN: 1211144-28-3
M. Wt: 317.46
InChI Key: YWTXFROSKQVPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a significant role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of B-cell malignancies.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide, also known as N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}butane-1-sulfonamide:

Antifungal Applications

This compound has shown significant potential as an antifungal agent. Its structure, which includes a thiophene ring, is known for its fungicidal properties. Research indicates that derivatives of thiophene can effectively combat various fungal pathogens, making this compound a promising candidate for developing new antifungal treatments .

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly against human malignant melanoma cells. Studies using standard MTT assays have demonstrated its potential in inhibiting the growth of cancer cells, suggesting its utility in cancer therapy .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them useful in treating conditions characterized by excessive inflammation .

Antimicrobial Applications

The compound’s structure allows it to act as an effective antimicrobial agent. It has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. This makes it a potential candidate for developing new antibiotics .

Kinase Inhibition

Research has shown that thiophene-containing compounds can inhibit kinases, which are enzymes involved in many cellular processes, including cancer progression. This compound’s ability to inhibit specific kinases makes it a valuable tool in cancer research and therapy .

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-2-3-11-20(16,17)15-12-14(6-8-18-9-7-14)13-5-4-10-19-13/h4-5,10,15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTXFROSKQVPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide

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